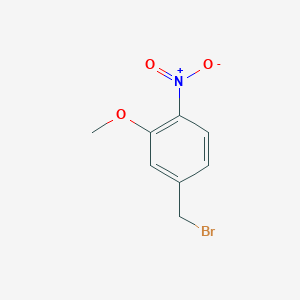

4-(Bromomethyl)-2-methoxy-1-nitrobenzene

描述

Contextualization of 4-(Bromomethyl)-2-methoxy-1-nitrobenzene within Modern Organic Chemistry

This compound is a polysubstituted aromatic compound that serves as a prime example of a multifunctional synthetic intermediate. Its structure incorporates three distinct functional groups—a bromomethyl group, a methoxy (B1213986) group, and a nitro group—each offering a handle for specific chemical modifications. This trifecta of reactivity makes it a valuable precursor in multi-step synthetic sequences.

The strategic arrangement of these groups on the benzene (B151609) ring allows chemists to perform sequential reactions with a high degree of control. For instance, the highly reactive bromomethyl group can be targeted for nucleophilic substitution, while the nitro group can later be reduced to an amine, and the methoxy group can influence the electronic properties of the aromatic ring. This controlled, stepwise modification is a cornerstone of modern synthetic strategy, enabling the efficient construction of complex molecular architectures from a relatively simple starting material. Its utility is demonstrated in its application as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com

Interactive Table 1: Chemical Properties of this compound

| Property | Value | Reference |

|---|

Significance of Methoxy and Nitro Substituents in Aromatic Reactivity

The reactivity of a substituted benzene ring is profoundly influenced by the electronic nature of its substituents. In this compound, the methoxy (-OCH3) and nitro (-NO2) groups exert opposing electronic effects, which are critical for directing the course of further chemical reactions, particularly electrophilic aromatic substitution (EAS).

The methoxy group is a potent activating group. The oxygen atom, through its lone pairs, donates electron density to the aromatic ring via a resonance effect (+M effect). vaia.comorganicchemistrytutor.com This increases the nucleophilicity of the ring, making it significantly more reactive towards electrophiles than benzene itself. libretexts.org This electron donation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to these sites. vaia.comlibretexts.org

Conversely, the nitro group is one of the strongest deactivating groups. wikipedia.org Due to the high electronegativity of the oxygen atoms and the positive formal charge on the nitrogen, the nitro group strongly withdraws electron density from the aromatic ring through both inductive (-I) and resonance (-M) effects. anko.com.twyoutube.com This withdrawal of electron density makes the ring electron-poor and therefore much less reactive towards electrophiles. libretexts.org The deactivating effect is strongest at the ortho and para positions, which leaves the meta position as the least deactivated and therefore the preferred site for electrophilic attack. anko.com.twlibretexts.org

In a polysubstituted ring like the subject compound, the directing effects of these groups are considered in concert. Generally, activating groups have a more dominant directing effect than deactivating groups. stackexchange.comucalgary.ca The interplay between the activating methoxy group and the deactivating nitro group provides a nuanced reactivity profile that can be exploited in synthetic planning. fiveable.me

Interactive Table 2: Electronic Effects of Methoxy and Nitro Groups on Aromatic Rings

| Substituent Group | Effect on Reactivity (EAS) | Directing Effect (EAS) | Primary Electronic Influence |

|---|

Overview of Benzylic Halides in Synthetic Strategies

The bromomethyl group (-CH2Br) of this compound classifies it as a benzylic halide. Benzylic halides are a class of organic compounds where a halogen atom is attached to a carbon atom that is directly bonded to an aromatic ring. This structural feature confers exceptionally high reactivity, making them highly valuable in synthetic organic chemistry. masterorganicchemistry.com

The enhanced reactivity of benzylic halides stems from the stability of the intermediates formed during substitution reactions. They readily undergo both unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution reactions. quora.comucalgary.ca

SN1 Reactions: Primary, secondary, and tertiary benzylic halides can react via the SN1 pathway because the resulting benzylic carbocation is significantly stabilized by resonance. The positive charge can be delocalized over the adjacent aromatic ring, lowering the activation energy for its formation. quora.comyoutube.com

SN2 Reactions: Primary and secondary benzylic halides are also excellent substrates for SN2 reactions. The transition state of the reaction is stabilized by the overlap of the p-orbitals of the benzene ring with the p-orbital of the benzylic carbon undergoing substitution. quora.comyoutube.com

This high propensity for substitution allows the benzylic halogen to be easily displaced by a wide variety of nucleophiles, providing a powerful tool for introducing new functional groups. Furthermore, benzylic halides are used in benzylation reactions, such as the Friedel-Crafts benzylation of arenes, to form diarylmethanes, which are important structural motifs in many organic molecules. rsc.orgresearchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(bromomethyl)-2-methoxy-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-8-4-6(5-9)2-3-7(8)10(11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMISTLJKQDGTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00504634 | |

| Record name | 4-(Bromomethyl)-2-methoxy-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23145-65-5 | |

| Record name | 4-(Bromomethyl)-2-methoxy-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxy-4-nitrobenzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 4 Bromomethyl 2 Methoxy 1 Nitrobenzene and Isomers

Nucleophilic Substitution Reactions (SN2) at the Bromomethyl Center

The presence of a bromomethyl group on the benzene (B151609) ring makes the benzylic carbon an electrophilic center, susceptible to attack by nucleophiles. This typically occurs via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction involves a single, concerted step where the nucleophile attacks the carbon atom, and the bromide leaving group departs simultaneously. chemicalnote.comwikipedia.org This process proceeds through a pentacoordinate transition state. wikipedia.org

The benzylic position of 4-(bromomethyl)-2-methoxy-1-nitrobenzene is reactive towards a wide array of nucleophiles. The SN2 reaction at this center allows for the introduction of various functional groups. Strong nucleophiles are generally required for an effective SN2 reaction. openochem.org

Common classes of nucleophiles that can participate in these reactions include:

Amines: Primary and secondary amines can react to form the corresponding substituted benzylamines.

Thiols: Thiolates (RS⁻) are excellent nucleophiles and react readily to form thioethers.

Alkoxides: Alkoxides (RO⁻) and hydroxides (OH⁻) can be used to synthesize ethers and benzyl (B1604629) alcohol derivatives, respectively.

Other Nucleophiles: Other species such as cyanide (CN⁻) and iodide (I⁻) are also effective nucleophiles in SN2 displacements. openochem.org

The reactivity of the nucleophile is a critical factor; stronger nucleophiles lead to faster reaction rates. openochem.org The substituents on the aromatic ring can also influence the electrophilicity of the benzylic carbon.

The kinetics of the SN2 reaction are a key characteristic of the mechanism. The reaction rate is dependent on the concentration of both the substrate, this compound, and the attacking nucleophile. chemicalnote.comwikipedia.orgpharmaguideline.com

Rate Law: Rate = k[R-Br][Nu⁻]

This second-order rate law indicates that both species are involved in the single rate-determining step. wikipedia.org The reaction proceeds through a high-energy transition state without the formation of a stable intermediate. chemicalnote.compharmaguideline.com The energy of this transition state determines the activation energy and, consequently, the rate of the reaction. Benzylic substrates, such as the compound , are particularly reactive in SN2 reactions due to the stabilization of the transition state by the adjacent π-system of the aromatic ring. wikipedia.org Electron-withdrawing groups on the nucleophile tend to decrease the reaction rate, while electron-donating groups on the nucleophile increase it. researchgate.net

The choice of solvent has a profound effect on the rate and outcome of SN2 reactions. Solvents that can solvate the accompanying cation of the nucleophile but not the nucleophilic anion itself are ideal. This leaves the nucleophile "bare" and highly reactive. For this reason, polar aprotic solvents are strongly favored for SN2 reactions. pressbooks.publibretexts.org

In contrast, polar protic solvents, such as water and alcohols, can form hydrogen bonds with the anionic nucleophile. libretexts.org This "solvation shell" stabilizes the nucleophile, lowering its ground state energy and increasing the activation energy required for the reaction, thereby slowing the reaction rate significantly. libretexts.orglibretexts.orgresearchgate.net Non-polar solvents are generally unsuitable as they cannot dissolve the often ionic nucleophiles. libretexts.org

| Solvent Type | Examples | Effect on SN2 Rate | Reason |

|---|---|---|---|

| Polar Aprotic | Acetone, DMSO, DMF | Favored/Accelerated | Solvates cation, but not the anionic nucleophile, increasing nucleophile reactivity. pressbooks.publibretexts.org |

| Polar Protic | Water, Methanol, Ethanol | Disfavored/Slowed | Solvates and stabilizes the anionic nucleophile via hydrogen bonding, reducing its reactivity. libretexts.org |

| Non-Polar | Hexane, Benzene, Chloroform | Very Slow/No Reaction | Poor solubility for ionic nucleophiles. libretexts.orglibretexts.org |

Electrophilic Aromatic Substitution (EAS) on the Nitrobenzene (B124822) Ring

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The reaction proceeds via a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. libretexts.org The substituents already present on the ring strongly influence both the rate of the reaction and the position of the incoming electrophile. openstax.org

The methoxy (B1213986) (-OCH₃) and nitro (-NO₂) groups on the ring have opposing directing effects due to their different electronic properties.

Methoxy Group (-OCH₃): This is an ortho, para-director. libretexts.orgpressbooks.pub The oxygen atom has lone pairs of electrons that it can donate to the ring through resonance. This donation preferentially stabilizes the positive charge of the arenium ion intermediate when the electrophile attacks at the ortho and para positions. libretexts.orgorganicchemistrytutor.com This stabilization lowers the activation energy for substitution at these sites.

Nitro Group (-NO₂): This is a meta-director. openstax.orgpressbooks.pubyoutube.com The nitro group is strongly electron-withdrawing through both induction and resonance. youtube.comrsc.org This effect destabilizes the positively charged arenium ion. The destabilization is most pronounced when the electrophile adds to the ortho or para positions, as this places the positive charge directly adjacent to the positively charged nitrogen atom of the nitro group. libretexts.org Consequently, the meta position, which avoids this direct repulsion, is the least deactivated and becomes the favored site of attack. pressbooks.pub

In a molecule with both an activating ortho, para-director and a deactivating meta-director, the more powerful activating group typically controls the position of substitution. stackexchange.com Therefore, the methoxy group will direct incoming electrophiles to its ortho and para positions. For this compound, the positions ortho to the methoxy group are C1 (blocked by nitro) and C3. The position para to the methoxy group is C5. Thus, electrophilic attack is predicted to occur at the C3 and C5 positions.

Methoxy Group (-OCH₃): This is a strongly activating group. pressbooks.pub By donating electron density into the ring via resonance, it increases the ring's nucleophilicity, making it more reactive towards electrophiles than benzene itself. lumenlearning.comlibretexts.org

Nitro Group (-NO₂): This is a strongly deactivating group. pressbooks.publumenlearning.com It withdraws electron density from the ring, making the ring electron-poor and significantly less reactive towards electrophiles. youtube.comlumenlearning.com Nitrobenzene can be millions of times less reactive than benzene. openstax.orglumenlearning.com

| Substituent | Effect on Reactivity | Directing Effect | Electronic Mechanism |

|---|---|---|---|

| Methoxy (-OCH₃) | Activating | Ortho, Para | Strong electron donation via resonance (+R), weak electron withdrawal via induction (-I). openstax.org |

| Nitro (-NO₂) | Strongly Deactivating | Meta | Strong electron withdrawal via resonance (-R) and induction (-I). openstax.orgyoutube.comrsc.org |

Nucleophilic Aromatic Substitution (SNAr) Activated by the Nitro Group

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. libretexts.org The reaction generally proceeds through a two-step addition-elimination mechanism. libretexts.orgnih.gov In the first step, a nucleophile attacks the electron-deficient carbon atom bearing a leaving group, leading to the formation of a resonance-stabilized carbanion intermediate. libretexts.org This intermediate, known as a Meisenheimer complex, is a critical species in the reaction pathway. wikipedia.orgnih.gov The aromaticity of the ring is temporarily disrupted in this stage. libretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final substitution product. libretexts.org

For this compound and its isomers, the powerful electron-withdrawing nature of the nitro (–NO2) group is the primary activating feature for SNAr reactions. The nitro group deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic attack by stabilizing the negatively charged intermediate. libretexts.orgyoutube.com This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack, as this allows the negative charge to be delocalized onto the electronegative oxygen atoms of the nitro group. libretexts.orglibretexts.org

A Meisenheimer complex is the 1:1 adduct formed between an electron-poor aromatic compound and a nucleophile, serving as a reactive intermediate in SNAr reactions. wikipedia.org For a substituted nitrobenzene, the attack of a nucleophile (e.g., an alkoxide or amine) on a carbon atom of the aromatic ring leads to a cyclohexadienyl anion, where the negative charge is delocalized across the ring system and the electron-withdrawing substituents. rsc.orgnih.gov

In the case of an isomer like 4-bromo-2-methoxy-1-nitrobenzene, a nucleophile such as methoxide (B1231860) (CH3O⁻) could attack the carbon bearing the bromine atom. The resulting Meisenheimer complex is stabilized by resonance, with the nitro group playing a pivotal role. The negative charge can be delocalized from the aromatic ring onto the oxygen atoms of the para-nitro group, as depicted in the resonance structures. This delocalization significantly lowers the activation energy for the formation of the intermediate, thereby facilitating the substitution reaction. libretexts.org While many Meisenheimer complexes are transient intermediates, highly stabilized versions can be isolated and characterized, providing strong evidence for the SNAr mechanism. wikipedia.orgbris.ac.uk

| Feature | Description | Role in Stabilization |

| Electron-Withdrawing Group | The nitro (–NO2) group strongly withdraws electron density from the aromatic ring via resonance and inductive effects. | It delocalizes the negative charge of the anionic intermediate, particularly when in the ortho or para position, significantly stabilizing the complex. youtube.com |

| Nucleophile | An electron-rich species (e.g., RO⁻, RNH₂) that attacks the electron-deficient aromatic ring. | Initiates the formation of the complex by adding to the ring. |

| Leaving Group | A substituent on the ring (e.g., a halide) that is displaced. | Its ability to depart in the second step of the SNAr mechanism determines the overall success of the substitution. |

| Aromatic Ring | The π-system of the benzene ring accommodates the negative charge through delocalization. | The temporary loss of aromaticity is energetically costly, but the overall reaction is driven by the stability of the intermediate and the final product. libretexts.org |

The regiochemical outcome of SNAr reactions is dictated by the positions of the activating and directing groups on the aromatic ring. Substituents that are ortho or para to the leaving group provide the most significant stabilization for the Meisenheimer intermediate. libretexts.orglibretexts.org In contrast, a meta-substituent offers no direct resonance stabilization for the negative charge and thus has a much smaller effect on the reaction rate. libretexts.org

In a molecule like this compound, the primary focus for reactivity is often the benzylic bromide. However, considering an isomer where a leaving group is on the ring, such as 2-bromo-4-methoxy-1-nitrobenzene, the directing effects become clear. The nitro group is para to the methoxy group and ortho to the bromine. A nucleophile would preferentially attack the carbon bearing the bromine. The resulting negative charge in the Meisenheimer intermediate would be stabilized by the ortho-nitro group.

Competition can arise if there are multiple potential leaving groups or multiple activated positions. The relative rates of substitution depend on both the activation provided by the electron-withdrawing groups and the nature of the leaving group itself. Generally, fluoride (B91410) is an excellent leaving group in SNAr reactions, which is counterintuitive compared to SN1/SN2 reactions, because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon highly electrophilic and facilitating the initial, rate-determining attack by the nucleophile. youtube.com

Radical Reactions Involving the Benzylic Bromide Moiety

The bromomethyl group (–CH2Br) attached to the nitroaromatic ring is highly susceptible to radical reactions. The carbon-hydrogen bonds at the benzylic position are inherently weaker than typical sp³ C-H bonds because the resulting benzylic radical is stabilized by resonance with the adjacent aromatic ring. libretexts.org This inherent stability facilitates the abstraction of a hydrogen atom or the homolytic cleavage of the C-Br bond to initiate radical processes. masterorganicchemistry.com

Benzylic bromination and subsequent radical reactions typically proceed via a radical chain mechanism, which consists of three distinct stages: initiation, propagation, and termination. youtube.comyoutube.com

Initiation: The reaction begins with the formation of a radical species. This can be achieved by providing energy in the form of heat or light (hν) to cleave a weak bond homolytically. For instance, light can initiate the homolysis of bromine (Br₂) into two bromine radicals (Br•). masterorganicchemistry.com Alternatively, a radical initiator like N-bromosuccinimide (NBS) can be used to provide a low, steady concentration of bromine radicals. libretexts.org

Propagation: This stage consists of a series of self-sustaining steps where a radical reacts to form a new molecule and another radical, which continues the chain.

Step 1: A bromine radical abstracts a benzylic hydrogen from this compound, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr).

Step 2: The newly formed benzylic radical reacts with a molecule of Br₂, abstracting a bromine atom to form the product and a new bromine radical, which can then participate in the first propagation step.

Termination: The reaction ceases when two radical species combine to form a non-radical product. This can occur in several ways, such as the combination of two bromine radicals to reform Br₂ or the coupling of two benzylic radicals. youtube.com

| Stage | General Reaction | Example with this compound Moiety |

| Initiation | Initiator → 2 R• | Br₂ + hν → 2 Br• |

| Propagation 1 | Ar-CH₃ + Br• → Ar-CH₂• + HBr | Ar-CH₃ + Br• → Ar-CH₂• + HBr |

| Propagation 2 | Ar-CH₂• + Br₂ → Ar-CH₂Br + Br• | Ar-CH₂• + Br₂ → Ar-CH₂Br + Br• |

| Termination | 2 R• → R-R | 2 Br• → Br₂2 Ar-CH₂• → Ar-CH₂-CH₂-Ar |

Nitrobenzyl halides are excellent candidates for reactions initiated by single-electron transfer (SET). ntu.edu.sgdoaj.org The nitro group is a powerful electron acceptor, which significantly lowers the reduction potential of the molecule. Upon accepting an electron from a donor (such as a metal, an electrode, or another chemical reductant), this compound can form a radical anion. acs.orgresearchgate.net

This radical anion is generally unstable and undergoes rapid fragmentation. The weak carbon-bromine bond cleaves, leading to the expulsion of a bromide ion (Br⁻) and the formation of a 2-methoxy-4-nitrobenzyl radical. acs.org This process effectively transforms an electrophilic benzylic bromide into a radical intermediate, which can then participate in various coupling or addition reactions. ntu.edu.sgnih.gov

Studies on related nitrobenzyl halides have shown that the initial radical anions have distinct optical absorption spectra from the subsequently formed nitrobenzyl radicals, allowing for the kinetic analysis of this intramolecular electron transfer and fragmentation process. acs.org The rate of this decomposition is influenced by the nature of the halogen and the substitution pattern on the aromatic ring. acs.org

Intramolecular Cyclization and Rearrangement Processes

The specific arrangement of substituents in this compound and its isomers offers the potential for intramolecular reactions. While specific examples for this exact molecule are not extensively documented in the provided literature, the reactivity of related ortho-substituted nitrobenzyl compounds suggests plausible pathways. psu.edu

For an isomer like 2-(Bromomethyl)-4-methoxy-1-nitrobenzene, the ortho-relationship between the bromomethyl group and the nitro group could facilitate intramolecular cyclization. Under certain conditions, such as solvolysis or in the presence of a base, the oxygen atom of the nitro group could act as an internal nucleophile, potentially displacing the bromide. This type of intramolecular nucleophilic assistance has been observed in the solvolysis of o-nitrobenzyl bromide, where the ortho-nitro group participates in the reaction. nih.gov Such a reaction could lead to the formation of cyclic intermediates.

Rearrangements are also known for o-nitrobenzyl compounds, often proceeding through internal redox reactions. psu.edu For example, 2-nitrobenzyl alcohol can be converted to 2-nitrosobenzaldehyde. psu.edu While the bromomethyl group is different, similar rearrangements involving the nitro and benzylic positions are conceivable under specific thermal, photochemical, or chemical stimuli, potentially leading to heterocyclic structures. These transformations highlight the complex interplay between adjacent functional groups on the aromatic ring.

Intramolecular Arylogous Nitroaldol Condensation and Analogous Reactions

The reactivity of this compound and its isomers is significantly influenced by the presence of the nitro group, which activates the benzylic position for nucleophilic attack and subsequent condensation reactions. A key transformation in this class of compounds is the intramolecular arylogous nitroaldol condensation, a powerful tool for the synthesis of heterocyclic structures.

Research into analogous compounds, such as 1-(bromomethyl)-2-nitrobenzene, has elucidated a base-mediated pathway for the construction of benzofuran (B130515) and indole (B1671886) nuclei. rsc.orgrsc.org This process is initiated by the O- or N-alkylation of a suitable ortho-substituted aryl aldehyde or amine with the nitrobenzyl bromide derivative. The resulting intermediate then undergoes an intramolecular cyclization.

The proposed mechanism for this transformation involves the following key steps:

O-/N-Benzylation: In the presence of a base, the ortho-heteroatom-substituted aryl aldehyde or amine reacts with the bromomethyl-nitrobenzene derivative to form an ether or amine linkage, respectively. rsc.org

Deprotonation: The base then abstracts an acidic proton from the benzylic methylene (B1212753) group. The acidity of this proton is significantly enhanced by the electron-withdrawing nitro group through conjugation. rsc.org

Intramolecular Arylogous Nitroaldol Addition: The resulting carbanion undergoes an intramolecular nucleophilic attack on the carbonyl or imine carbon. This step leads to the formation of a five-membered ring, yielding a 3-hydroxy-substituted dihydrobenzofuran or indoline (B122111) intermediate. rsc.org

Dehydration: Subsequent base-mediated dehydration of this intermediate results in the formation of the aromatic 2-(2-nitrophenyl)-benzofuran or -indole derivative. rsc.org

The efficiency of this reaction is highly dependent on the presence of the nitro group. Control experiments using benzyl bromide, which lacks the nitro group, resulted only in the O-alkylated product without subsequent cyclization, highlighting the crucial role of the nitro group in activating the benzylic position for the condensation. rsc.org

The scope of this reaction has been demonstrated with various substituted salicylaldehydes and ortho-tosylamidobenzaldehydes, reacting with 1-(bromomethyl)-2-nitrobenzene to afford the corresponding benzofuran and indole derivatives in good yields.

Table 1: Examples of Intramolecular Arylogous Nitroaldol Condensation with 1-(bromomethyl)-2-nitrobenzene

| Salicylaldehyde/Aniline (B41778) Derivative | Product | Yield (%) |

|---|---|---|

| Salicylaldehyde | 2-(2-Nitrophenyl)benzofuran | 65 |

| 5-Methylsalicylaldehyde | 5-Methyl-2-(2-nitrophenyl)benzofuran | Not specified |

| N-(2-Formylphenyl)-4-methylbenzenesulfonamide | 1-Tosyl-2-(2-nitrophenyl)-1H-indole | 78 |

Data extrapolated from analogous reactions described in the literature. rsc.orgrsc.org

Rearrangement Pathways in Acidic Media

While the base-mediated reactions of nitrobenzyl bromides have been more extensively studied, their behavior in acidic media presents another facet of their chemical reactivity, often involving intramolecular cyclization and rearrangement pathways. Although specific studies on this compound in acidic media are not prevalent, investigations into structurally related compounds provide insights into potential reaction pathways.

For instance, 2-nitromethylene-1-(ω-phenylalkyl)imidazolidine and related derivatives have been shown to undergo intramolecular cyclization in the presence of a strong acid like trifluoromethanesulfonic acid. researchgate.net This reaction proceeds through the formation of an electrophilic transient species, a hydroxynitrilium ion (or O-protonated nitrile oxide), which is then attacked by the tethered aromatic ring to form a new cyclic structure. researchgate.net

In a similar vein, other nitro-containing compounds tethered to an aromatic ring can undergo intramolecular cyclization in trifluoromethanesulfonic acid, leading to the formation of various sulfur-containing heterocyclic systems. researchgate.net These reactions highlight the ability of the nitro group to participate in or facilitate cyclization reactions under strongly acidic conditions.

Based on these analogous reactions, it can be postulated that this compound, under appropriate acidic conditions, could potentially undergo intramolecular cyclization. The specific pathway would likely depend on the nature of the acidic medium and the presence of other functional groups on the aromatic ring that could act as internal nucleophiles. Such transformations could lead to the formation of various fused heterocyclic systems, although the exact nature of these products would require specific experimental investigation. The electron-donating methoxy group on the ring could influence the regioselectivity of such an electrophilic aromatic substitution reaction.

Applications As a Key Synthetic Intermediate in Academic Research

Building Block for Advanced Aromatic and Heterocyclic Systems

The compound's inherent reactivity makes it an ideal starting material for the synthesis of a diverse array of complex organic molecules, including substituted benzofurans, indoles, fused-ring systems, and macrocycles.

Substituted benzofurans and indoles are prevalent motifs in natural products and pharmaceuticals, exhibiting a wide range of biological activities. 4-(Bromomethyl)-2-methoxy-1-nitrobenzene can be effectively utilized in their synthesis. For instance, in the synthesis of benzofuran (B130515) derivatives, it can undergo a Williamson ether synthesis with various substituted salicylaldehydes. The resulting ether intermediate can then be subjected to intramolecular cyclization reactions, often promoted by a base, to construct the benzofuran core. The nitro and methoxy (B1213986) groups on the benzofuran ring can be further manipulated to generate a library of derivatives for biological screening.

Similarly, for the synthesis of indole (B1671886) derivatives, the bromomethyl group can be used to alkylate the nitrogen atom of an existing indole nucleus or a suitable aniline (B41778) precursor. Subsequent transformations, such as reduction of the nitro group followed by intramolecular cyclization, can lead to the formation of functionalized indole scaffolds.

| Starting Material(s) | Reaction Type | Resulting Heterocycle | Potential Further Modifications |

|---|---|---|---|

| This compound, Substituted Salicylaldehyde | Williamson Ether Synthesis, Intramolecular Cyclization | Substituted Methoxy-Nitro-Benzofuran | Reduction of nitro group, Demethylation, Further functionalization |

| This compound, Substituted Aniline | N-Alkylation, Reduction, Cyclization | Substituted Methoxy-Indole | Functionalization of the indole ring, Modification of the methoxy group |

The reactivity of this compound extends to the synthesis of more complex polycyclic and macrocyclic structures. For the construction of fused-ring systems, the compound can be elaborated into precursors that undergo intramolecular cyclization reactions, such as Friedel-Crafts or radical cyclizations, to form additional rings onto the initial benzene (B151609) core.

In the realm of macrocycle synthesis, the bromomethyl group is particularly useful for forming ether or ester linkages. By reacting this compound with bifunctional linkers, such as diols or dicarboxylic acids, under high-dilution conditions that favor intramolecular reactions, various macrocyclic ethers and esters can be prepared. The methoxy and nitro groups provide handles for tuning the properties and geometry of the resulting macrocycles.

Precursor for Biologically Relevant Scaffolds

The structural motifs accessible from this compound are often found in molecules with significant biological activity, making it a valuable precursor in medicinal chemistry research.

Many kinase inhibitors and other targeted therapies for diseases like cancer incorporate substituted aromatic and heterocyclic scaffolds. The ability to readily synthesize a variety of derivatives from this compound allows for the rapid generation of compound libraries for high-throughput screening. For example, the nitro group can be reduced to an amine, which can then be acylated or sulfonylated to introduce a diverse range of substituents. These modifications are crucial for optimizing the binding affinity and selectivity of the potential drug candidates for their biological targets.

Understanding the structure-activity relationship (SAR) is a cornerstone of modern drug discovery. It involves systematically modifying the structure of a lead compound to determine which parts of the molecule are essential for its biological activity. This compound is an excellent starting point for SAR studies due to its multiple functionalization sites. Researchers can systematically vary the substituents at the bromomethyl, methoxy, and nitro positions to probe the steric and electronic requirements of the biological target. The data obtained from these studies are invaluable for designing more potent and selective therapeutic agents.

| Initial Functional Group | Modification Reaction | Resulting Functional Group(s) | Purpose in SAR Study |

|---|---|---|---|

| -CH₂Br | Nucleophilic Substitution | -CH₂-Nu (e.g., -CH₂OR, -CH₂NR₂, -CH₂SR) | Probe for hydrogen bonding, steric bulk, and lipophilicity |

| -OCH₃ | Demethylation | -OH | Investigate the role of the hydrogen bond donor and steric effects |

| -NO₂ | Reduction | -NH₂ | Introduce a basic center, allow for further derivatization (amides, sulfonamides) |

Derivatization Agent in Analytical Methodologies

In analytical chemistry, derivatization is the process of chemically modifying an analyte to enhance its detection or separation. The reactive bromomethyl group of this compound makes it a potential derivatization agent, particularly for compounds containing acidic protons, such as carboxylic acids and phenols.

By reacting with these analytes, a nitro- and methoxy-substituted benzyl (B1604629) ester or ether is formed. The introduction of the nitrobenzene (B124822) chromophore can significantly enhance the ultraviolet (UV) absorbance of the analyte, thereby increasing the sensitivity of detection in High-Performance Liquid Chromatography (HPLC) with a UV detector. Furthermore, the presence of the nitro group can also make the derivative amenable to detection by other methods, such as electrochemical detection or mass spectrometry. While specific applications in the literature are not widespread, the chemical properties of the compound suggest its potential utility in this area.

Formation of Fluorescent Labels for Biomolecules and Metabolites

While direct evidence of this compound itself being a fluorophore is limited, its structural motifs are found in compounds used as fluorescent labels. The principle of fluorescent labeling involves attaching a molecule that can absorb light at a specific wavelength and emit it at a longer wavelength to a target biomolecule. This allows for the sensitive detection and visualization of the labeled molecule. rsc.orgnih.gov

The reactive bromomethyl group of this compound can readily react with nucleophilic functional groups present in biomolecules, such as the amine groups in amino acids and proteins, or the hydroxyl and carboxyl groups in other metabolites. This covalent linkage introduces the nitro- and methoxy-substituted phenyl group onto the biomolecule. While the nitrobenzene moiety itself is not strongly fluorescent, it can serve as a precursor to a fluorescent tag. For instance, the nitro group can be chemically reduced to an amino group, which can then be further modified to create a highly fluorescent derivative. This indirect labeling strategy allows for the specific tagging of biomolecules for subsequent analysis.

Application in Chromatographic Separation and Detection (e.g., HPLC, UFLC, GC-MS, LC-MS)

Chemical derivatization is a crucial technique in chromatography to improve the analytical properties of target compounds. nih.govjfda-online.com Derivatization can enhance detectability, improve chromatographic separation, and increase volatility for gas chromatography. The electrophilic nature of the bromomethyl group in this compound makes it a potential derivatizing agent for various classes of biomolecules and metabolites.

High-Performance Liquid Chromatography (HPLC) and Ultra-Fast Liquid Chromatography (UFLC): In HPLC and UFLC, derivatization is often employed to introduce a chromophore or fluorophore into an analyte that lacks a suitable detector response. By reacting this compound with analytes containing nucleophilic groups (e.g., carboxylic acids, phenols, thiols), a derivative with strong UV absorbance due to the nitroaromatic system is formed. This significantly enhances the sensitivity of detection using a UV-Vis detector. Furthermore, the increased hydrophobicity of the resulting derivative can improve its retention and separation on reversed-phase HPLC columns. nih.govsielc.com

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, analytes must be volatile and thermally stable. Many biomolecules and metabolites are non-volatile due to the presence of polar functional groups. Derivatization is therefore essential to convert them into more volatile forms. mdpi.com While silylation is a common derivatization technique for GC-MS, alkylation using reagents like this compound can also be employed. The reaction with acidic protons in the analyte molecule would increase its molecular weight and potentially alter its fragmentation pattern in the mass spectrometer, which can be useful for structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS): In LC-MS, derivatization can be used to improve ionization efficiency and chromatographic separation. nih.gov Reacting a target metabolite with this compound introduces a moiety that can enhance its response in the mass spectrometer, particularly in atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) sources. The modified structure of the derivative can also lead to better separation from interfering components in complex biological matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to its aromatic and aliphatic protons. The aromatic protons on the benzene ring would appear as a complex splitting pattern in the downfield region (typically δ 7.0-8.5 ppm) due to the influence of the electron-withdrawing nitro group and the electron-donating methoxy group. The chemical shifts and coupling constants (J-values) would allow for the specific assignment of each aromatic proton. The aliphatic protons of the bromomethyl (-CH₂Br) and methoxy (-OCH₃) groups would appear as singlets in the upfield region. The methylene (B1212753) protons of the bromomethyl group are expected around δ 4.5-5.0 ppm, while the methoxy protons would be found further upfield, typically around δ 3.8-4.0 ppm.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Aromatic-H |

| Data not available | Data not available | Data not available | Aromatic-H |

| Data not available | Data not available | Data not available | Aromatic-H |

| Data not available | Singlet | 2H | -CH₂Br |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be observed for each unique carbon atom. The aromatic carbons would resonate in the δ 110-160 ppm range, with their specific shifts influenced by the attached substituents. The carbon attached to the nitro group would be significantly deshielded. The aliphatic carbons of the bromomethyl and methoxy groups would appear at higher field strengths, typically in the δ 30-60 ppm range.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Data not available | Aromatic Carbons |

| Data not available | -CH₂Br |

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of all proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of protons, helping to determine the preferred conformation of the molecule, particularly regarding the orientation of the methoxy and bromomethyl groups relative to the nitro group. However, as this molecule is achiral, techniques for stereochemical analysis are not directly applicable unless it is placed in a chiral environment.

Vibrational Spectroscopy

The FTIR spectrum of this compound would display characteristic absorption bands for its functional groups. Strong asymmetric and symmetric stretching vibrations for the nitro (NO₂) group are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C-O stretching of the methoxy group would appear in the 1250-1200 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching bands for the benzene ring would be present in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration of the bromomethyl group is typically found in the lower wavenumber region, around 600-700 cm⁻¹.

Table 3: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| Data not available | Asymmetric Stretch | NO₂ |

| Data not available | Symmetric Stretch | NO₂ |

| Data not available | C-O Stretch | Ar-OCH₃ |

| Data not available | C=C Stretch | Aromatic Ring |

| Data not available | C-H Stretch | Aromatic |

| Data not available | C-H Stretch | Aliphatic (-CH₃, -CH₂) |

FT-Raman spectroscopy provides complementary information to FTIR. While polar groups like the nitro group often show strong IR bands, non-polar bonds and symmetric vibrations tend to give stronger signals in Raman spectra. The aromatic ring vibrations, particularly the ring breathing mode, would be prominent in the FT-Raman spectrum. The symmetric stretch of the nitro group would also be expected to be Raman active. This technique would help confirm the assignments made from the FTIR spectrum and provide a more complete vibrational analysis of the molecule.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are essential for predicting the properties of molecules. These methods are broadly categorized into ab-initio and density functional theory (DFT) approaches, which differ in their treatment of electron correlation.

Ab-initio methods, such as the Hartree-Fock (HF) method, are foundational in computational chemistry. The HF method approximates the many-electron wavefunction as a single Slater determinant, providing a qualitative understanding of the electronic structure. For aromatic systems like substituted nitrobenzenes, HF calculations can determine the molecular orbitals and their energies. However, as this method does not fully account for electron correlation, it is often used as a starting point for more advanced calculations. In a study on the isomer 2-(bromomethyl)-4-nitroanisole, the HF method with a 6-31+G(d,p) basis set was employed to perform full structure optimization and force field calculations, which were then compared with experimental spectroscopic data. researchgate.net

Density Functional Theory (DFT) has become a primary tool for computational chemistry due to its balance of accuracy and computational cost. DFT methods calculate the electronic structure based on the electron density rather than the complex many-electron wavefunction. A popular functional for this purpose is the B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

For molecules like 4-(Bromomethyl)-2-methoxy-1-nitrobenzene, DFT is used for geometry optimization to find the most stable three-dimensional arrangement of atoms. This process involves finding the minimum energy structure on the potential energy surface. researchgate.net Following optimization, vibrational analysis can be performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectra. For the related isomer 2-(bromomethyl)-4-nitroanisole, DFT calculations using the B3LYP/6-31+G(d,p) level of theory showed good agreement between the computed vibrational frequencies and the experimental data from FTIR and FT-Raman spectroscopy. researchgate.net

The accuracy of both HF and DFT calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. A basis set is a set of mathematical functions used to build the molecular orbitals.

For the computational analysis of a molecule containing elements like bromine, it is crucial to use a basis set that can adequately describe the electronic structure of heavier atoms. Pople-style basis sets, such as 6-31G, are commonly used. The addition of polarization functions (d,p) and diffuse functions (+) is important for accurately describing bonding and non-bonding electron pairs, particularly in molecules with heteroatoms and potential for delocalization. The 6-31+G(d,p) basis set, for instance, was deemed appropriate for the study of 2-(bromomethyl)-4-nitroanisole. researchgate.net

The choice of the exchange-correlation functional in DFT is also critical. The B3LYP functional is widely used because it often provides reliable results for a broad range of organic molecules. researchgate.net

Table 1: Common Computational Methods and Basis Sets

| Method/Basis Set | Description | Application |

|---|---|---|

| Hartree-Fock (HF) | An ab-initio method that solves the Schrödinger equation for a many-electron system in an approximate way. | Provides a fundamental understanding of electronic structure and serves as a starting point for more complex calculations. |

| Density Functional Theory (DFT) | A quantum mechanical method that uses the electron density to determine the properties of a many-electron system. | Widely used for geometry optimization, vibrational frequency calculations, and electronic property analysis due to its balance of accuracy and efficiency. |

| B3LYP | A hybrid exchange-correlation functional used in DFT calculations. | Commonly used for organic molecules, providing reliable results for geometries and energies. |

| 6-31+G(d,p) | A Pople-style basis set. | Includes diffuse functions (+) for lone pairs and polarization functions (d,p) for a more accurate description of bonding, suitable for molecules with heteroatoms. |

Electronic Structure Analysis

Beyond determining the geometry and vibrational modes, computational methods are used to analyze the electronic characteristics of a molecule, which are key to understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. tandfonline.com For the isomer 2-(bromomethyl)-4-nitroanisole, the HOMO and LUMO energies were investigated to understand its electronic properties and reactivity. researchgate.net The spatial distribution of these orbitals is also informative. In substituted benzenes, the HOMO and LUMO are typically delocalized over the aromatic ring, with contributions from the substituent groups. The electron-withdrawing nitro group would be expected to lower the energy of the LUMO and draw electron density towards it, while the methoxy (B1213986) and bromomethyl groups would influence the distribution and energy of the HOMO.

Table 2: Frontier Molecular Orbital (FMO) Parameters and Their Significance

| Parameter | Definition | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electrophilicity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher chemical reactivity, lower kinetic stability, and higher polarizability. |

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface and color-coded to indicate regions of positive and negative electrostatic potential.

Red regions indicate negative electrostatic potential, where electron density is high. These areas are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen.

Blue regions indicate positive electrostatic potential, where there is a relative deficiency of electrons. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms or electron-deficient centers.

Green regions represent areas of neutral or near-zero potential.

For this compound, the MESP surface would be expected to show a significant negative potential (red) around the oxygen atoms of the nitro group, reflecting their strong electron-withdrawing nature. The methoxy group's oxygen would also exhibit negative potential. Regions of positive potential (blue) would likely be located around the hydrogen atoms of the bromomethyl group and the aromatic ring. Analysis of the MESP surface for the related isomer 2-(bromomethyl)-4-nitroanisole was used to predict sites for electrophilic and nucleophilic reactions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization and intramolecular charge transfer within a molecule. By analyzing the interactions between filled donor NBOs and empty acceptor NBOs, a quantitative picture of bonding and electron distribution can be established.

For this compound, an NBO analysis would be expected to reveal significant electron delocalization from the oxygen atom of the methoxy group and the bromine atom into the aromatic ring. Furthermore, the strong electron-withdrawing nature of the nitro group would lead to substantial charge transfer from the substituted benzene (B151609) ring to the NO2 moiety. Specific donor-acceptor interactions and their stabilization energies (E(2)) would be calculated to quantify these effects. However, no published studies were found that provide this specific NBO data for the title compound.

Mechanistic Computational Studies

Computational chemistry provides invaluable insights into reaction mechanisms by mapping out potential energy surfaces, identifying transition states, and calculating reaction energetics.

Elucidation of Reaction Pathways and Transition State Geometries

Mechanistic studies on reactions involving this compound, such as nucleophilic substitution at the benzylic carbon, would involve the computational modeling of reaction pathways. This would entail locating the geometries of reactants, products, intermediates, and, crucially, the transition states connecting them. The geometric parameters of these structures, including bond lengths and angles, provide a detailed picture of the reaction progress. For instance, in an SN2 reaction, the transition state would show the incoming nucleophile and the leaving bromide group partially bonded to the benzylic carbon. At present, there are no available computational studies detailing such reaction pathways or transition state geometries for this specific molecule.

Calculation of Activation Energies and Reaction Rates

Following the identification of transition states, the activation energy for a given reaction can be calculated as the energy difference between the transition state and the reactants. This is a critical parameter for predicting the feasibility and rate of a chemical reaction. Lower activation energies correspond to faster reactions. Computational methods, such as Density Functional Theory (DFT), are commonly employed for these calculations. While general principles of organic chemistry suggest that the electron-withdrawing nitro group would influence the activation energies of reactions at the benzylic position, specific calculated values for this compound are not reported in the literature.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic data, which can aid in the identification and characterization of molecules.

Simulation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. These calculations are typically performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. For this compound, such calculations would provide theoretical chemical shift values for each unique proton and carbon atom in the molecule, aiding in the assignment of experimental spectra. A search of the scientific literature did not yield any studies presenting simulated NMR data for this compound.

Computational Prediction of Vibrational Frequencies and Intensities

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. Computational chemistry can predict the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The predicted spectrum can be compared with experimental data to confirm the structure and identify characteristic functional group vibrations, such as the symmetric and asymmetric stretches of the nitro group and the C-Br stretching frequency. No computational studies reporting the predicted vibrational frequencies for this compound have been found.

Thermodynamic Property Calculations

The thermodynamic properties of this compound, such as its enthalpy of formation, entropy, and Gibbs free energy, are crucial for understanding its stability, reactivity, and potential for chemical transformations. In the absence of extensive experimental data for this specific compound, theoretical and computational chemistry methods provide a powerful alternative for predicting these properties. These calculations are typically performed using quantum mechanical principles, particularly Density Functional Theory (DFT) and other high-level ab initio methods.

The primary goal of these computational investigations is to determine the molecule's electronic structure and vibrational frequencies, which are then used to derive its thermodynamic functions. The standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and standard entropy (S°) are key parameters that describe the energy and stability of the compound under standard conditions (298.15 K and 1 atm).

Computational Methods

A common approach for calculating the thermodynamic properties of substituted nitroaromatic compounds involves geometry optimization and frequency calculations using a selected DFT functional, such as B3LYP or M06-2X, with an appropriate basis set (e.g., 6-311++G(d,p)). nih.gov More accurate results can often be obtained using composite methods like the Gaussian-n (G4, G3) theories, which are designed to yield high-accuracy thermochemical data. nih.govacs.org

The calculation of the gas-phase enthalpy of formation is often achieved using the atomization method or through the use of isodesmic reactions. nih.govfraunhofer.de The atomization energy approach involves calculating the total energy of the molecule and subtracting the energies of its constituent atoms. However, this method can be prone to errors. Isodesmic reactions, where the number and types of chemical bonds are conserved on both sides of a hypothetical reaction, are generally preferred as they benefit from the cancellation of systematic errors in the calculations, leading to more reliable enthalpy of formation values. nist.gov

Once the gas-phase enthalpy of formation is determined, it can be related to the condensed phase (solid or liquid) by calculating the enthalpy of sublimation or vaporization. fraunhofer.de These properties can also be estimated using computational models that consider intermolecular forces and crystal packing energies.

Detailed Research Findings

The computational investigation for this compound would involve a systematic analysis of its conformational space to identify the lowest energy isomer. Following this, the vibrational frequencies would be calculated to confirm it as a true minimum on the potential energy surface and to compute the zero-point vibrational energy and thermal corrections to the enthalpy and Gibbs free energy.

The expected results from such calculations would provide a comprehensive thermodynamic profile of the molecule. This data is invaluable for predicting its behavior in chemical reactions, assessing its thermal stability, and understanding its environmental fate. For example, a positive enthalpy of formation would indicate that the compound is energetically unstable relative to its constituent elements. The Gibbs free energy of formation provides insight into the spontaneity of its formation and its equilibrium position in chemical reactions.

The table below illustrates the type of thermodynamic data that would be generated from a high-level computational study of this compound. Note: The following values are hypothetical and serve as an example of the data obtained from such calculations, as specific literature values are not available.

| Thermodynamic Property | Symbol | Hypothetical Value | Units |

|---|---|---|---|

| Standard Enthalpy of Formation (gas) | ΔfH°(g) | -85.5 | kJ/mol |

| Standard Gibbs Free Energy of Formation (gas) | ΔfG°(g) | 35.2 | kJ/mol |

| Standard Molar Entropy (gas) | S°(g) | 450.8 | J/(mol·K) |

| Molar Heat Capacity (gas, constant pressure) | Cp(g) | 210.3 | J/(mol·K) |

常见问题

[Basic] What synthetic methodologies are commonly employed for preparing 4-(Bromomethyl)-2-methoxy-1-nitrobenzene?

Methodological Answer:

The synthesis typically involves bromomethylation of a methoxy-nitrobenzene precursor. Key steps include:

- Nitration : Introducing the nitro group to a methoxybenzene derivative under controlled conditions (e.g., mixed acid HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration).

- Bromomethylation : Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or photochemical activation. Solvent choice (e.g., CCl₄ or CH₂Cl₂) impacts yield and selectivity .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from dichloromethane/hexane mixtures .

[Advanced] How can researchers optimize the bromomethylation step to minimize di-brominated by-products?

Methodological Answer:

Optimization strategies include:

- Stoichiometric Control : Limiting NBS to 1.1 equivalents to reduce over-bromination.

- Temperature Modulation : Conducting reactions at 0–10°C to slow radical chain propagation.

- Additives : Introducing scavengers like 2,6-di-tert-butylphenol to quench excess bromine radicals.

- In Situ Monitoring : Using TLC or HPLC-MS to track reaction progress and terminate before by-product formation .

[Advanced] What crystallographic techniques resolve structural ambiguities in this compound?

Methodological Answer:

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve disorder in the bromomethyl group. Anisotropic refinement of Br and O atoms improves accuracy .

- Comparison with Analogues : Cross-reference with structurally similar compounds (e.g., 1-Dibromomethyl-4-methoxy-2-nitrobenzene) to validate bond lengths and angles .

- Twinned Data Handling : Apply Hooft parameter or TWIN laws in SHELXL for datasets with pseudo-merohedral twinning .

[Advanced] How should discrepancies between NMR and mass spectrometry data be addressed during characterization?

Methodological Answer:

- NMR Analysis : Use 2D techniques (e.g., HSQC, HMBC) to confirm connectivity, especially if rotational isomerism affects the bromomethyl group’s signals.

- High-Resolution MS : Validate molecular ion ([M+H]⁺) and isotopic patterns (e.g., ¹⁸¹Br/⁷⁹Br ratio) to distinguish from impurities .

- Cross-Validation : Compare with published spectra of analogues (e.g., 4-Bromo-2-methoxy-1-(methoxymethoxy)benzene) to identify systematic errors .

[Advanced] What experimental strategies probe the bromomethyl group’s reactivity in nucleophilic substitutions?

Methodological Answer:

- Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., azide, thiourea) in varying solvents (DMF vs. THF) to assess leaving group ability.

- Isotopic Labeling : Use ¹³C-labeled bromomethyl groups to track substitution pathways via NMR or MS .

- Computational Modeling : Employ DFT calculations (e.g., Gaussian) to predict transition states and compare with experimental yields .

[Basic] What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for all manipulations .

- Waste Management : Collect brominated waste separately and neutralize with NaHCO₃ before disposal.

- Emergency Procedures : For spills, adsorb with vermiculite and avoid aqueous rinses to prevent exothermic reactions .

[Advanced] How can researchers mitigate decomposition during long-term storage of this compound?

Methodological Answer:

- Storage Conditions : Keep under inert gas (Ar/N₂) at −20°C in amber vials to prevent light- or moisture-induced degradation.

- Stabilizers : Add 1–2% hydroquinone as a radical inhibitor to suppress autoxidation of the bromomethyl group .

- Periodic Analysis : Conduct monthly HPLC checks (C18 column, acetonitrile/water mobile phase) to monitor purity .

[Advanced] What strategies validate the regioselectivity of nitration in precursor molecules?

Methodological Answer:

- Competitive Nitration : Compare yields of ortho/para products using H₂SO₄ vs. AcOH as solvents to assess directing effects.

- Isotopic Nitration : Introduce ¹⁵NO₂ groups and analyze via ¹⁵N NMR to confirm nitro positioning .

- Computational Prediction : Use molecular electrostatic potential (MEP) maps from software like Spartan to predict reactive sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。